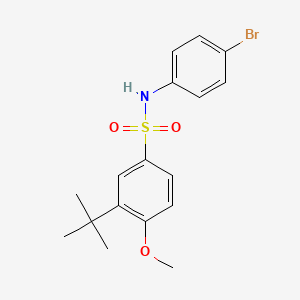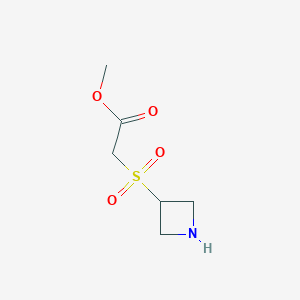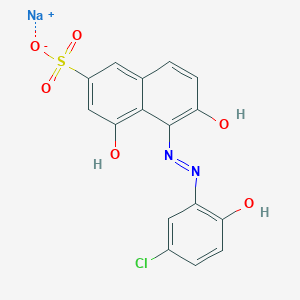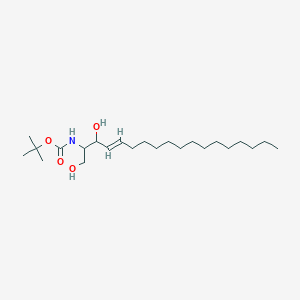
Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate is an organic compound with a molecular formula of C12H20O3 It is a derivative of cyclohexanone and is characterized by the presence of a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-2-(4-oxocyclohexyl)propanoate typically involves the reaction of 2-methyl-2-(4-oxocyclohexyl)propanoic acid with methanol in the presence of a catalyst. One common method includes the use of N-ethyl-N,N-diisopropylamine in chlorobenzene and acetonitrile at room temperature . The reaction mixture is then purified using silica gel chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(4-oxocyclohexyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- Benzyl 2-methyl-2-(4-oxocyclohexyl)propanoate
- Ethyl 2-methyl-2-(4-oxocyclohexyl)propanoate
Comparison: Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate is unique due to its specific ester group, which influences its reactivity and solubility. Compared to benzyl and ethyl derivatives, the methyl ester is generally more volatile and may have different biological activities .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O3/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
XBUKZADHERJSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(=O)CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(N-Benzyl)pyrrolyl] acrylic acid](/img/structure/B12277525.png)
![1-[3-(1-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B12277531.png)

![Methyl 4-(3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12277533.png)


![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)

![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12277590.png)
![Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)

